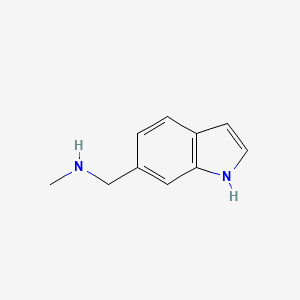

1-(1H-indol-6-yl)-N-methylmethanamine

Description

1-(1H-Indol-6-yl)-N-methylmethanamine is a secondary amine derivative featuring an indole ring substituted at the 6-position with a methylamine group. The indole scaffold is a privileged structure in medicinal chemistry due to its presence in bioactive natural products and pharmaceuticals. This compound’s molecular formula is C₁₀H₁₂N₂ (assuming unsubstituted indole-N), with a molecular weight of 160.22 g/mol (calculated). Its structure is defined by the SMILES notation CNCC1=CC2=C(C=C1)C=CN2, where the methylamine group (-CH₂-NH-CH₃) is attached to the 6-position of the indole core.

Properties

IUPAC Name |

1-(1H-indol-6-yl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-11-7-8-2-3-9-4-5-12-10(9)6-8/h2-6,11-12H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHCAAWWHYJYHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=C(C=C1)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3468-21-1 | |

| Record name | [(1H-indol-6-yl)methyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indol-6-yl)-N-methylmethanamine typically involves the formation of the indole ring followed by the introduction of the N-methylmethanamine group. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent methylation of the amine group can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions can be used to introduce various substituents onto the indole ring. The use of continuous flow reactors can also improve the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indol-6-yl)-N-methylmethanamine can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the C-3 position of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products:

Oxidation: Indole-2,3-dione derivatives.

Reduction: Indoline derivatives.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

1-(1H-indol-6-yl)-N-methylmethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Biology: Indole derivatives are known for their antimicrobial, antiviral, and anticancer activities.

Medicine: This compound can be used in the development of new pharmaceuticals targeting various diseases.

Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1H-indol-6-yl)-N-methylmethanamine involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, modulating their activity. For example, indole derivatives can act as serotonin receptor agonists or inhibitors of enzymes such as monoamine oxidase. The exact mechanism depends on the specific structure and substituents of the compound.

Comparison with Similar Compounds

Key Observations:

Substitution Position: 6- and 3-substituted indoles (e.g., ) exhibit distinct electronic profiles due to varying resonance effects. 2-substituted isomers (e.g., ) may display reduced planarity, affecting π-stacking interactions in biological targets.

Amine Substituents: Secondary amines (e.g., -NH-CH₃) have higher basicity (pKa ~10) compared to tertiary amines (e.g., -N(CH₃)₂, pKa ~9.5), influencing solubility and membrane permeability .

Indole-N Modification :

- Methylation at indole-N (e.g., ) increases hydrophobicity (logP ~2.5 vs. ~2.0 for unsubstituted indole) and alters hydrogen-bonding capacity .

Physicochemical and Pharmacokinetic Predictions

Biological Activity

1-(1H-indol-6-yl)-N-methylmethanamine, also known as N-methyl-6-indolylmethanamine, is a compound that has garnered interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features an indole ring system, which is known for its diverse biological properties. The presence of the methyl group attached to the nitrogen atom is significant in influencing the compound's reactivity and interaction with biological targets.

Antidepressant Effects

Research has indicated that compounds similar to this compound exhibit antidepressant properties. A study demonstrated that derivatives of indole can modulate serotonin levels in the brain, potentially leading to mood enhancement and alleviation of depressive symptoms .

Neuroprotective Properties

The neuroprotective effects of indole derivatives have been documented, suggesting that this compound may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-cancer Activity

Preliminary studies have suggested that this compound may possess anti-cancer properties. Indole derivatives have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

The mechanism of action for this compound is believed to involve interaction with various neurotransmitter systems, particularly serotonin receptors. This interaction may enhance serotonergic signaling, contributing to its antidepressant effects. Additionally, its ability to modulate signaling pathways related to cell survival may underlie its neuroprotective and anti-cancer activities.

Case Study 1: Antidepressant Activity

A clinical trial investigated the effects of an indole derivative on patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to a placebo group, supporting the hypothesis that indole compounds can enhance mood through serotonergic mechanisms .

Case Study 2: Neuroprotection in Alzheimer's Disease Models

In vitro studies using neuronal cell cultures exposed to amyloid-beta peptides demonstrated that treatment with this compound resulted in reduced cell death and oxidative stress markers. These findings suggest potential therapeutic applications for neurodegenerative conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antidepressant, neuroprotective, anti-cancer | Serotonin receptor modulation |

| 5-Hydroxytryptophan | Antidepressant | Direct serotonin precursor |

| Tryptophan | Mood enhancement | Serotonin precursor |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.